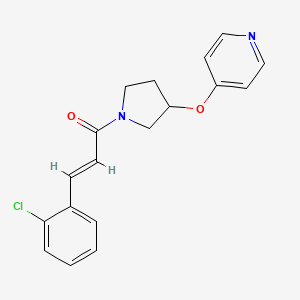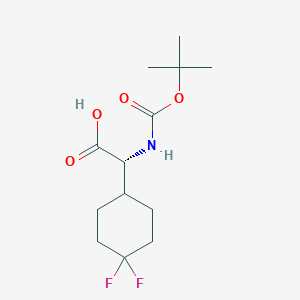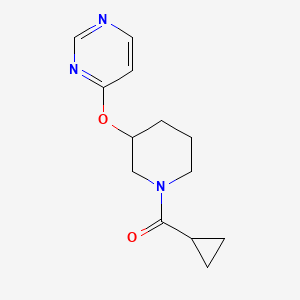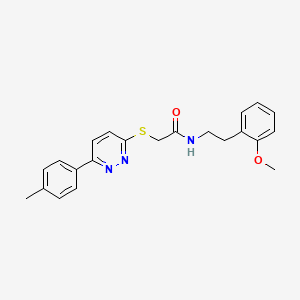![molecular formula C17H18N2O2 B2884664 5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one CAS No. 371166-48-2](/img/structure/B2884664.png)
5-Methyl-5-[(4-methylphenyl)amino]-2-phenylisoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter), odor, and taste if applicable .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule. This can be determined using techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity. Chemical properties include reactivity, flammability, and types of reactions the compound can undergo .Aplicaciones Científicas De Investigación
Synthesis and Anticancer Evaluation
Isoxazolidine derivatives have been synthesized and evaluated for their anticancer activity against various carcinoma cell lines, indicating that modifications to the isoxazolidine core can lead to compounds with significant cytotoxic potency. For example, novel isoxazole/pyrazole derivatives have shown high cytotoxic potency against Panc-1 carcinoma cell lines, demonstrating the potential of these compounds in cancer research and therapy (Abu Bakr et al., 2016).
Antimicrobial Activities
Isoxazolidine derivatives have been investigated for their antimicrobial properties. Compounds synthesized from isoxazolidines have shown promising activity against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents. This suggests that modifications on the isoxazolidine structure can lead to compounds with valuable antimicrobial properties (Bektaş et al., 2007).
Organic Synthesis and Chemical Biology
Isoxazolidines are valuable intermediates in organic synthesis and have applications in drug discovery and chemical biology. They are used in stereoselective synthesis processes, demonstrating their utility in constructing complex molecules with specific stereochemistry. The development of methods for the stereoselective synthesis of isoxazolidines highlights their significance in synthetic organic chemistry and their potential in the synthesis of bioactive molecules (Karyakarte et al., 2012).
Antiviral and Cytostatic Evaluation
Isoxazolidine nucleotide analogues have been synthesized and evaluated for their antiviral and cytostatic activities. Although some compounds did not show significant antiviral activity at subtoxic concentrations, their ability to inhibit the proliferation of cancer cells highlights the potential of isoxazolidine derivatives in medicinal chemistry, particularly in the development of cytostatic agents (Kokosza et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-methyl-5-(4-methylanilino)-2-phenyl-1,2-oxazolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-13-8-10-14(11-9-13)18-17(2)12-16(20)19(21-17)15-6-4-3-5-7-15/h3-11,18H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLYUAXPTMVWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2(CC(=O)N(O2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanamine](/img/structure/B2884581.png)
![tert-butyl (1R,3S,5S)-6-oxabicyclo[3.1.0]hexan-3-ylcarbamate](/img/structure/B2884582.png)



![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline dihydrochloride](/img/structure/B2884589.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridine-3-sulfonyl chloride](/img/structure/B2884594.png)
![4-methyl-5-[(4-methylphenyl)sulfonyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2884596.png)

![N-[3-(2-aminoethoxy)phenyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2884600.png)


![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/no-structure.png)
![6-(2-Fluorophenyl)-4-methyl-7-phenyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2884604.png)